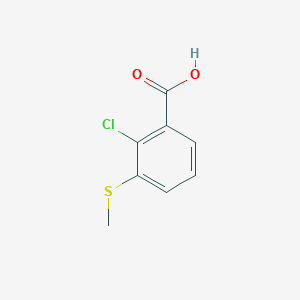![molecular formula C23H17Cl2FN2O B2968322 1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477712-58-6](/img/structure/B2968322.png)
1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Novel fluoro substituted benzo[b]pyran derivatives, closely related to the core structure of interest, have shown significant anti-lung cancer activity. These compounds, upon further chemical modifications, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential as anticancer agents (Hammam et al., 2005).
Photoluminescence Quenching
Bichromophoric pyrazoline derivatives, which share structural motifs with the compound of interest, have been found to exhibit solvent-selective photoluminescence quenching. The detailed synthesis of these aryl trisubstituted pyrazolines revealed their unique behavior in solutions of chloromethanes, suggesting potential applications in materials science and sensor development (Chibac et al., 2019).
Synthetic Methodology
Research on the C-3 arylation of indazoles and pyrazoles, including structures related to the compound , has developed a robust protocol for their synthesis. This methodology enables the creation of compounds with potential applications in agrochemicals and pharmaceuticals, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Ye et al., 2013).
Oxidation Studies
Studies on the oxidation of pyrazolines to pyrazoles under mild conditions have provided insights into chemical reactivity and potential applications in the synthesis of more complex molecules. Such transformations are crucial for developing new chemical entities with desired biological activities (Zolfigol et al., 2006).
Apoptosis-Inducing Agents
Novel pyrazole derivatives containing benzo[d]thiazole units have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. These compounds have demonstrated significant anticancer activity, particularly against breast cancer and hepatocarcinoma cell lines, suggesting their potential as therapeutic agents (Liu et al., 2019).
Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives similar to the compound of interest have contributed to a deeper understanding of the molecular conformations and interactions that may influence their biological activity and material properties (Banu et al., 2014).
Properties
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O/c24-18-6-1-4-16(12-18)14-28-11-10-23(27-28)17-5-2-7-19(13-17)29-15-20-21(25)8-3-9-22(20)26/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSKLWHPSHBESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
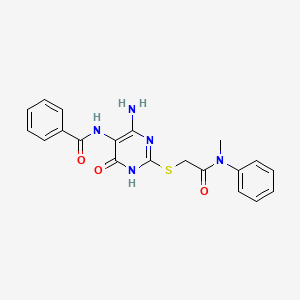


![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)
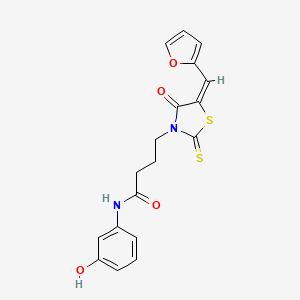

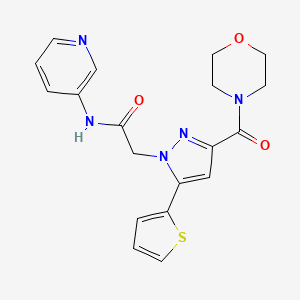
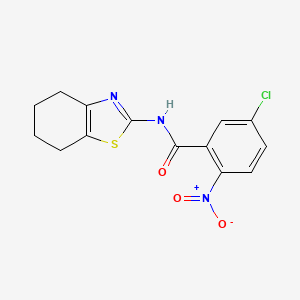
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

